

1-Chloro-2-ethyl-4-nitrobenzene molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-2-ethyl-4-nitrobenzene

Cat. No.: B3268797

[Get Quote](#)

An In-depth Technical Guide: **1-Chloro-2-ethyl-4-nitrobenzene**: Molecular Weight, Physicochemical Characterization, and Analytical Protocols

Abstract: This technical guide provides a comprehensive overview of **1-Chloro-2-ethyl-4-nitrobenzene**, a substituted nitroaromatic compound. The primary focus of this document is the elucidation and verification of its molecular weight, supported by a detailed exploration of its physicochemical properties, a representative synthetic pathway, and robust analytical methodologies for characterization and quality control. This paper is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering both foundational data and practical, field-proven protocols. We delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.

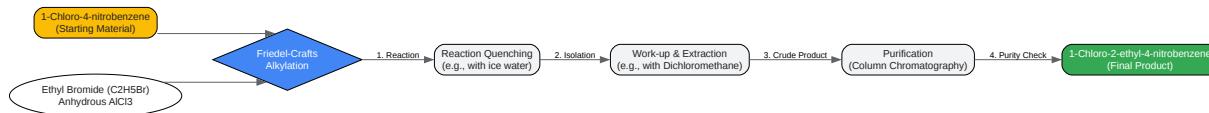
Core Physicochemical Properties

1-Chloro-2-ethyl-4-nitrobenzene is an organic compound featuring a benzene ring substituted with chloro, ethyl, and nitro groups. Understanding its fundamental properties is the prerequisite for its application in any research or development context. The molecular weight is a cornerstone of its identity, enabling accurate stoichiometric calculations in reactions and precise characterization.

The calculated molecular weight (molar mass) of **1-Chloro-2-ethyl-4-nitrobenzene** is 185.61 g/mol .^{[1][2][3]} This value is derived from the sum of the atomic weights of its constituent atoms as described by its molecular formula, C₈H₈ClNO₂.^[1] For high-resolution mass spectrometry

applications, the monoisotopic or exact mass is the more relevant value, calculated to be 185.0243562 Da.[\[3\]](#)[\[4\]](#)

A summary of its key computed properties is presented below for rapid reference.


Property	Value	Source
Molecular Formula	C ₈ H ₈ CINO ₂	PubChem [1]
Molecular Weight	185.61 g/mol	PubChem [1] [3]
Exact Mass	185.0243562 Da	PubChem [3] [4]
IUPAC Name	1-chloro-2-ethyl-4-nitrobenzene	PubChem [1]
CAS Number	49709-31-1	PubChem [1]
Topological Polar Surface Area	45.8 Å ²	PubChem [3] [4]
XLogP3	2.7 - 3.5	PubChem [3] [4]
Hydrogen Bond Donor Count	0	PubChem [3] [4]
Hydrogen Bond Acceptor Count	2	PubChem [3] [4]
Rotatable Bond Count	2	PubChem [4]

Representative Synthesis Pathway

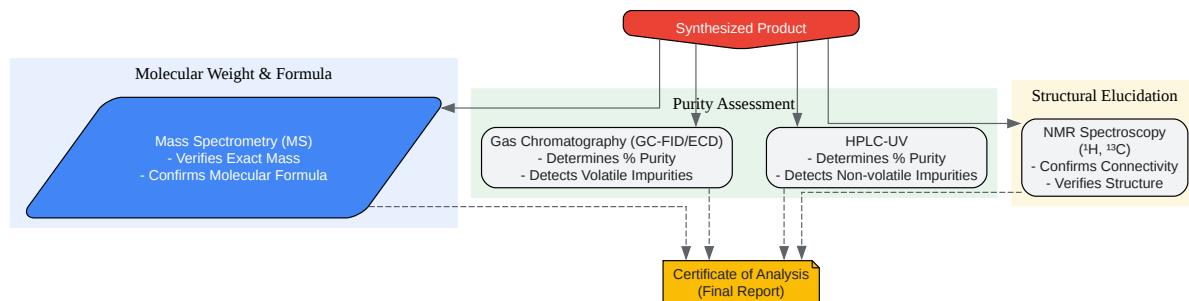
While various synthetic routes can be envisioned, a common and logical approach involves the Friedel-Crafts alkylation of a suitable precursor. A plausible pathway starts with 1-chloro-4-nitrobenzene, which is commercially available. The ethyl group is then introduced via an electrophilic aromatic substitution reaction.

Rationale for Method Selection: The Friedel-Crafts alkylation is a fundamental and well-established method for forming carbon-carbon bonds on aromatic rings. Using 1-chloro-4-nitrobenzene as the starting material directs the incoming ethyl group. The nitro group is a meta-director, while the chloro group is an ortho-, para-director. The directing effects of the existing substituents guide the position of the new ethyl group primarily to the position ortho to

the chlorine atom. Anhydrous aluminum chloride (AlCl_3) is chosen as the Lewis acid catalyst because it effectively polarizes the alkylating agent (e.g., ethyl bromide), generating a carbocation or a strong electrophile to initiate the reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Chloro-2-ethyl-4-nitrobenzene**.


Experimental Protocol: Synthesis

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl_3) under a nitrogen atmosphere.
- Solvent Addition: Add a dry, inert solvent such as dichloromethane (DCM) and cool the suspension in an ice bath to 0°C.
- Reactant Addition: Slowly add 1-chloro-4-nitrobenzene to the stirred suspension.
- Alkylation: Add ethyl bromide dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.
- Quenching: Carefully and slowly pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.

- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
- Washing: Wash the combined organic extracts sequentially with water, a 10% sodium bicarbonate solution, and finally with brine.[5]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the pure **1-Chloro-2-ethyl-4-nitrobenzene**.

Analytical Characterization and Quality Control

Confirming the identity, purity, and molecular weight of the synthesized compound is a critical, self-validating step in any chemical workflow. A multi-technique approach is required for comprehensive characterization.

[Click to download full resolution via product page](#)

Caption: A comprehensive analytical workflow for compound validation.

Molecular Weight Verification by Mass Spectrometry (MS)

Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the exact mass, which can unequivocally confirm the elemental composition (molecular formula) of the analyte.

Protocol: ESI-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrument Setup:** Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive or negative ion electrospray ionization (ESI) mode.
- **Infusion:** Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min).
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 100-300 Da).
- **Analysis:** Look for the molecular ion peak $[M+H]^+$ or other relevant adducts. The measured m/z value should correspond to the calculated exact mass of 185.0243562 Da within a narrow mass tolerance (typically <5 ppm).

Purity Assessment by Gas Chromatography (GC)

Causality: Gas chromatography is an excellent method for assessing the purity of volatile and semi-volatile compounds like **1-Chloro-2-ethyl-4-nitrobenzene**. An Electron Capture Detector (ECD) is highly sensitive to halogenated and nitro-containing compounds, making it an ideal choice for this analysis.^[6]

Protocol: GC-ECD Analysis

- **Sample Preparation:** Prepare a ~1 mg/mL solution of the compound in a high-purity solvent like hexane or ethyl acetate.

- Instrument Conditions:
 - Column: Use a suitable capillary column (e.g., DB-5 or equivalent).
 - Injector: Set the injector temperature to 250°C.
 - Oven Program: Implement a temperature gradient, for example, starting at 100°C, holding for 2 minutes, then ramping at 10°C/min to 280°C.
 - Detector: Set the ECD temperature to 300°C.
- Injection: Inject 1 µL of the sample solution into the GC.
- Data Analysis: Integrate the area of all peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. A pure sample should exhibit a single major peak.

Safety, Handling, and Disposal

Chlorinated nitroaromatic compounds require careful handling due to their potential toxicity.^[7] While specific data for **1-Chloro-2-ethyl-4-nitrobenzene** is limited, data from analogous compounds like 1-chloro-4-nitrobenzene and 1-chloro-2-nitrobenzene should be used to inform safety protocols.^{[8][9]}

Key Hazards:

- Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.^{[9][10]}
- Carcinogenicity: Suspected of causing cancer.^{[7][9]}
- Organ Damage: May cause damage to organs, particularly the blood and liver, through prolonged or repeated exposure.^{[7][10]}
- Environmental Hazard: Toxic to aquatic life with long-lasting effects.^{[7][9]}

Precautionary Measure	Guideline
Engineering Controls	Always handle this compound in a well-ventilated chemical fume hood.[8][9][10]
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][9]
Handling	Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors.[8] Wash hands thoroughly after handling.[8][9]
Storage	Store in a tightly closed container in a dry, well-ventilated, and secured area.[8][9] Keep away from combustible materials.[7]
Spill Response	In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7][8]
Disposal	Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations.[10] Do not allow the chemical to enter drains or the environment.[7][9]

Conclusion

This technical guide has established the molecular weight of **1-Chloro-2-ethyl-4-nitrobenzene** as 185.61 g/mol, with an exact mass of 185.0243562 Da. We have presented a logical framework for its synthesis and a robust, multi-faceted analytical workflow for its comprehensive characterization and quality control. The provided protocols, grounded in established chemical principles, are designed to ensure both scientific integrity and user safety. Adherence to the detailed safety and handling procedures is paramount when working with this and related chemical entities.

References

- PubChem. 1-(2-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 285846. [Link]

- Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]
- PubChem. **1-Chloro-2-ethyl-4-nitrobenzene** | C8H8CINO2 | CID 20792203. [Link]
- Inchem.org. ICSC 0028 - 1-CHLORO-2-NITROBENZENE. [Link]
- PubChem. 1-Chloro-4-ethyl-2-nitro-benzene | C8H8CINO2 | CID 13792156. [Link]
- PubChem. 4-Chloro-1-ethyl-2-nitrobenzene | C8H8CINO2 | CID 15892659. [Link]
- Cole-Parmer. Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%. [Link]
- Agency for Toxic Substances and Disease Registry. (1991). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
- MDPI. (2008). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. *Molbank*, 2008(4), M582. [Link]
- ResearchGate. Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). [Link]
- U.S. Environmental Protection Agency. (1996).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Chloro-2-ethyl-4-nitrobenzene | C8H8CINO2 | CID 20792203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-4-ethyl-2-nitro-benzene | C8H8CINO2 | CID 13792156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-1-ethyl-2-nitrobenzene | C8H8CINO2 | CID 15892659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Chloroethyl)-4-nitrobenzene | C8H8CINO2 | CID 285846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]
- 8. lobachemie.com [lobachemie.com]
- 9. westliberty.edu [westliberty.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- To cite this document: BenchChem. [1-Chloro-2-ethyl-4-nitrobenzene molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3268797#1-chloro-2-ethyl-4-nitrobenzene-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com